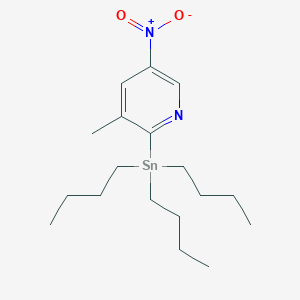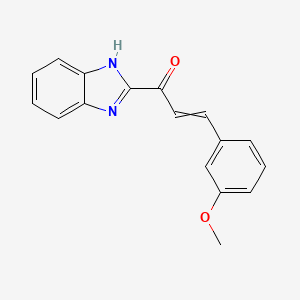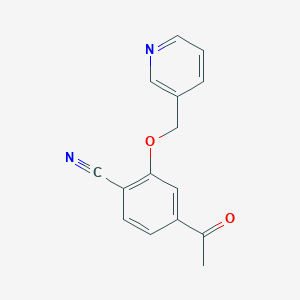
3-Methyl-5-nitro-2-(tributylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-nitro-2-(tributylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a methyl group at the 3-position, a nitro group at the 5-position, and a tributylstannyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-(tributylstannyl)pyridine typically involves the following steps:
Nitration: The nitration of 3-methylpyridine to introduce the nitro group at the 5-position.
Stannylation: The introduction of the tributylstannyl group at the 2-position, often achieved through a Stille coupling reaction. This involves the reaction of a halogenated precursor with tributyltin hydride in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-nitro-2-(tributylstannyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the methyl group can undergo oxidation to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Stille Coupling: Utilizes palladium catalysts and organotin reagents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution Products: Various substituted pyridines depending on the nature of the substituent introduced.
Reduction Products: Amino derivatives of the pyridine ring.
Oxidation Products: Aldehydes or carboxylic acids derived from the methyl group.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-nitro-2-(tributylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-nitro-2-(tributylstannyl)pyridine involves its reactivity in various chemical transformations:
Molecular Targets: The compound can interact with palladium catalysts in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
Pathways Involved: The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the pyridine ring. The tributylstannyl group serves as a leaving group in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(tributylstannyl)pyridine: Similar structure but lacks the nitro group, affecting its reactivity and applications.
3-Methyl-2-(tributylstannyl)pyridine: Lacks the nitro group at the 5-position, leading to different chemical properties.
2-Methyl-5-(tributylstannyl)pyridine: Different substitution pattern on the pyridine ring.
Uniqueness
3-Methyl-5-nitro-2-(tributylstannyl)pyridine is unique due to the presence of both the nitro and tributylstannyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
Eigenschaften
Molekularformel |
C18H32N2O2Sn |
|---|---|
Molekulargewicht |
427.2 g/mol |
IUPAC-Name |
tributyl-(3-methyl-5-nitropyridin-2-yl)stannane |
InChI |
InChI=1S/C6H5N2O2.3C4H9.Sn/c1-5-2-6(8(9)10)4-7-3-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
IJJHTUSVISEGLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate](/img/structure/B13690095.png)






